

physical and chemical properties of 6-Fluoro-1-tetralone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluoro-1-tetralone

Cat. No.: B1316269

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An In-depth Technical Guide to 6-Fluoro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Fluoro-1-tetralone**, a fluorinated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. This document details its key characteristics, experimental protocols for its synthesis, and its potential applications as a versatile building block for more complex molecules.

Core Physical and Chemical Properties

6-Fluoro-1-tetralone, with the CAS Number 703-67-3, is a solid organic compound.^[1] Its incorporation of a fluorine atom into the tetralone scaffold can significantly alter its electronic properties, reactivity, and metabolic stability, making it a valuable intermediate in the development of novel pharmaceuticals.^[1] The key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ FO	[1][2][3][4]
Molecular Weight	164.18 g/mol	[1][2][3][4]
CAS Number	703-67-3	[2][3][5][6]
Boiling Point	269.5°C at 760 mmHg75°C at 0.6 Torr	[2][7]
Density	1.2 ± 0.1 g/cm ³ 1.198 ± 0.06 g/cm ³ (Predicted)	[2][7]
Flash Point	102.3 ± 14.5 °C	[2]
Refractive Index	1.543	[2]
Appearance	Beige solid	[1]
Purity	≥ 95% - 99% (NMR)	[1][3][8]
Storage	Room Temperature, Sealed in dry conditions0-8 °C recommended	[1][7]

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of **6-Fluoro-1-tetralone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) data provides detailed information about the hydrogen atoms in the molecule.

Data	Value
Spectrometer	400 MHz
Solvent	CDCl ₃
Chemical Shifts (δ)	2.16 (m, 2H), 2.64 (t, 2H), 2.97 (t, 2H), 6.92 (dd, 1H), 6.99 (dt, 1H), 8.04 (dd, 1H)

Reference for NMR Data:[2][5]

Note: Specific Infrared (IR) and Mass Spectrometry (MS) data for **6-Fluoro-1-tetralone** were not available in the cited search results. Researchers should perform these analyses for comprehensive characterization.

Experimental Protocols

Synthesis of 6-Fluoro-1-tetralone

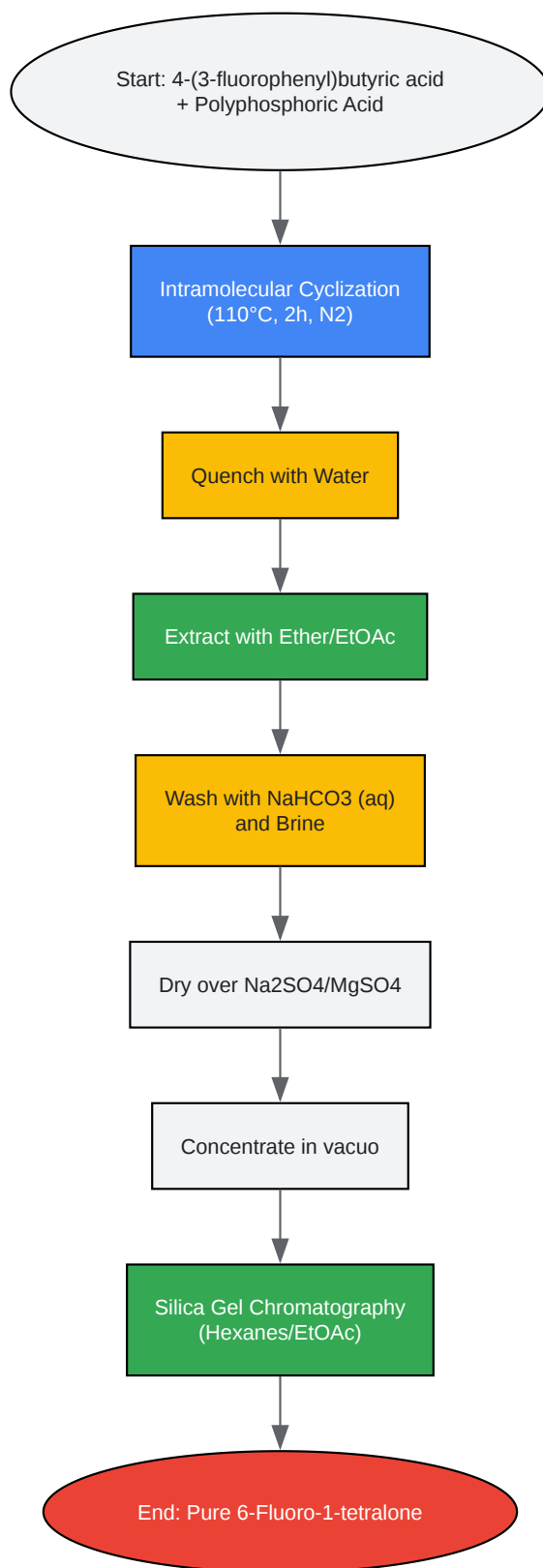
A common method for the synthesis of **6-Fluoro-1-tetralone** is through the intramolecular Friedel-Crafts acylation of 4-(3-fluorophenyl)butyric acid.[2][5]

Methodology:

- **Reaction Setup:** A mixture of 4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol) and polyphosphoric acid (2 g) is prepared in a reaction vessel.[5]
- **Heating:** The mixture is heated to 110°C under a nitrogen atmosphere for two hours to facilitate cyclization.[5]
- **Quenching:** After cooling to room temperature, the reaction is carefully quenched with water. [2][5]
- **Extraction:** The aqueous mixture is diluted with ether, and the organic layer is separated.[2][5]
- **Washing:** The organic phase is washed twice with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by washes with water and saturated brine.[2]

- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[\[2\]](#)[\[5\]](#)
- **Purification:** The crude oil can be further purified by silica gel chromatography, eluting with a mixture of hexanes and ethyl acetate (e.g., 9:1 ratio) to obtain the pure **6-Fluoro-1-tetralone**.[\[2\]](#)

The following diagram illustrates the general workflow for the synthesis and purification of **6-Fluoro-1-tetralone**.



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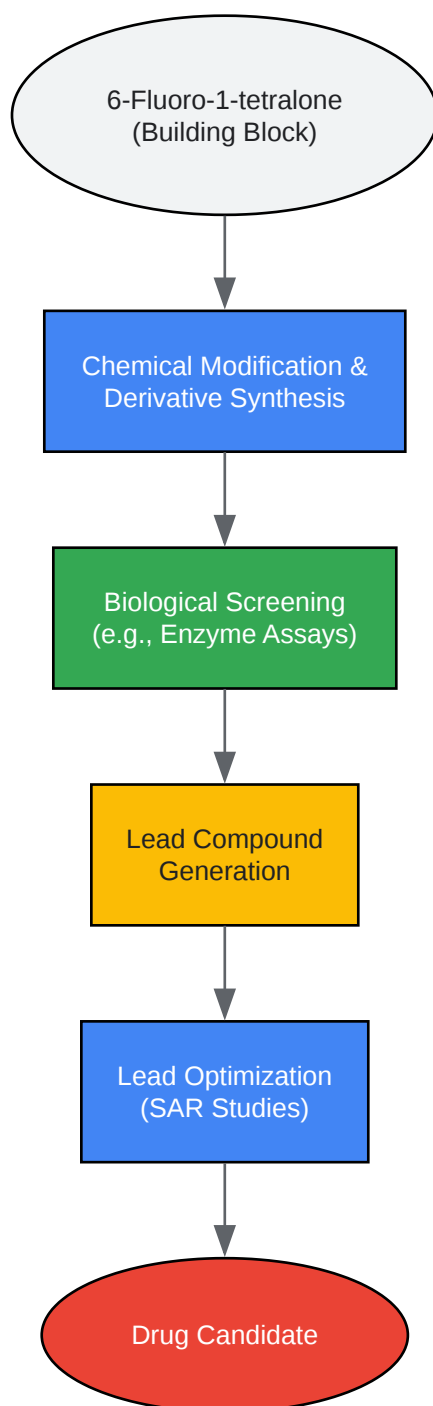
Caption: Synthesis and Purification Workflow for **6-Fluoro-1-tetralone**.

Reactivity and Applications

Tetralones are a class of bicyclic aromatic compounds that serve as crucial intermediates in organic synthesis.^[9] The tetralone structure is found in a variety of natural products and is a key scaffold for developing new drugs.^[9]

6-Fluoro-1-tetralone is particularly valuable as a building block in medicinal chemistry.^[1] Its unique fluorine substitution can enhance metabolic stability and binding affinity of target molecules.^[1] It is utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty materials like dyes and pigments.^[1] Research applications include its use as an intermediate in developing anti-inflammatory and analgesic drugs and in studies investigating enzyme inhibition and receptor binding.^[1]

The diagram below conceptualizes the role of **6-Fluoro-1-tetralone** in a typical drug discovery pipeline.



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Caption: Role of **6-Fluoro-1-tetralone** in a Drug Discovery Workflow.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, **6-Fluoro-1-tetralone** is associated with the following hazard statement:

- H315: Causes skin irritation.[2]

Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10][11] Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[10] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

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- To cite this document: BenchChem. [physical and chemical properties of 6-Fluoro-1-tetralone]. BenchChem, [2025]. [Online PDF]. Available at:

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